molecular formula C19H18N2OS2 B2662682 N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895482-33-4

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B2662682
CAS No.: 895482-33-4
M. Wt: 354.49
InChI Key: LTEBQJWSGJOFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide is a synthetic organic compound that belongs to the thiazole class of heterocyclic compounds This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction, where a suitable phenylthiol reacts with a halogenated precursor.

    Formation of the Phenylacetamide Moiety: The phenylacetamide group can be synthesized by reacting phenylacetic acid with an appropriate amine under dehydrating conditions, such as using carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the phenylacetamide moiety, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide has a range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The thiazole ring and phenylthio group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide: Unique due to the combination of thiazole, phenylthio, and phenylacetamide moieties.

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Phenylthioacetamide Derivatives: Compounds with phenylthioacetamide groups but different heterocyclic rings.

Uniqueness

This compound stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS2/c1-13-8-9-14(2)16(10-13)17-11-24-19(20-17)21-18(22)12-23-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEBQJWSGJOFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.